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Compound of Interest

Compound Name:
6-methyl-1H-indole-3-carboxylic

acid

Cat. No.: B1319080 Get Quote

A Comprehensive Technical Guide to the Spectral Data of 6-methyl-1H-indole-3-carboxylic
acid

This technical guide provides a detailed overview of the expected spectral data for 6-methyl-
1H-indole-3-carboxylic acid, a compound of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

molecule, this guide presents predicted data based on the analysis of structurally related

compounds, including indole-3-carboxylic acid and 6-methylindole. The information is intended

for researchers, scientists, and professionals in drug development, offering a robust framework

for the characterization of this and similar indole derivatives.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 6-methyl-1H-indole-3-carboxylic acid. These

predictions are derived from established principles of spectroscopy and data from analogous

compounds.

¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR chemical shifts are presented for a standard solvent like DMSO-d₆. The

indole NH proton's chemical shift is notably solvent-dependent.
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Proton Position
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H1 (-NH) ~11.5 Broad Singlet -

H2 ~8.0 Singlet -

H4 ~7.8 Doublet ~8.5

H5 ~7.0 Doublet ~8.5

H7 ~7.4 Singlet -

6-CH₃ ~2.4 Singlet -

-COOH ~12.0 Broad Singlet -

¹³C NMR (Carbon NMR) Spectral Data
The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the

molecule.

Carbon Position Predicted Chemical Shift (δ, ppm)

C2 ~125

C3 ~110

C3a ~128

C4 ~120

C5 ~122

C6 ~135

C7 ~112

C7a ~136

6-CH₃ ~21

-COOH ~165
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IR (Infrared) Spectral Data
The IR spectrum is characterized by the vibrations of the functional groups present in the

molecule. Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.

[1][2]

Functional Group Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

N-H (Indole) Stretching ~3400 Medium

C-H (Aromatic) Stretching 3000-3100 Medium

C-H (Alkyl) Stretching 2850-2960 Medium

C=O (Carboxylic Acid) Stretching 1680-1710 Strong

C=C (Aromatic) Stretching 1500-1600 Medium-Strong

C-O Stretching 1210-1320 Strong

O-H Bending 1395-1440 Medium

Mass Spectrometry (MS) Data
For mass spectrometry, the molecular ion peak (M⁺) and common fragmentation patterns are

predicted. In electron ionization (EI) mass spectrometry, carboxylic acids can exhibit

characteristic fragmentation patterns, including the loss of hydroxyl (-OH) and carboxyl (-

COOH) groups.[3]
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Parameter Predicted Value

Molecular Formula C₁₀H₉NO₂

Molecular Weight 175.18 g/mol

Predicted [M]⁺ (m/z) 175

Key Fragment [M-OH]⁺ (m/z) 158

Key Fragment [M-COOH]⁺ (m/z) 130

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

standard procedures for the analysis of small organic molecules.

NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[4]

Sample Preparation: Dissolve 5-10 mg of 6-methyl-1H-indole-3-carboxylic acid in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR

spectrometer.[5]

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Optimize the magnetic field homogeneity through shimming.

Acquire the spectrum using a standard single-pulse sequence.

Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Use a standard proton-decoupled pulse program.

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

FT-IR Spectroscopy
A general procedure for obtaining an FT-IR spectrum is as follows:[6]

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the

solid sample is placed directly on the ATR crystal.

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path and record the sample spectrum.

The instrument software automatically subtracts the background from the sample

spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: The resulting spectrum, plotted as absorbance or transmittance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups.

Mass Spectrometry
A typical protocol for mass spectrometric analysis is outlined below:[7]

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC). For a non-volatile compound like an indole carboxylic acid, LC-

MS is often preferred.

Ionization: Electrospray ionization (ESI) is a common ionization technique for such

molecules, which can be operated in either positive or negative ion mode. Electron Ionization

(EI) can also be used, often with GC introduction, and typically provides more extensive

fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the

compound from the molecular ion peak and to elucidate its structure by interpreting the

fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical

compound.
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1. Sample Preparation

2. Spectroscopic Analysis

3. Data Acquisition & Processing

4. Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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